2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE
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Overview
Description
2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE: is a fluorinated benzamide derivative with a pyridine ring attached to the amide nitrogen. This compound is known for its unique chemical properties, which are attributed to the presence of multiple fluorine atoms and a pyridine moiety. It has a molecular formula of C13H7F5N2O and a molecular weight of 302.199 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: The pyridine ring can engage in coupling reactions with various electrophiles, leading to the formation of more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Compounds where one or more fluorine atoms are replaced by other functional groups.
Oxidation Products: Compounds with oxidized functional groups on the benzene or pyridine rings.
Reduction Products: Compounds with reduced functional groups, typically amines or alcohols.
Scientific Research Applications
Chemistry: 2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE is used as a building block in the synthesis of more complex organic molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: Its fluorinated structure can enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
2,3,4,5,6-PENTAFLUOROBENZAMIDE: Lacks the pyridine ring, making it less versatile in terms of reactivity and applications.
2,3,4,5,6-PENTAFLUORO-N-(4-METHYL-2-PYRIDINYL)BENZAMIDE: Contains a methyl group on the pyridine ring, which can influence its chemical properties and reactivity.
2,3,4,5,6-PENTAFLUORO-N-(2,2,2-TRIFLUOROETHYL)BENZAMIDE: Features a trifluoroethyl group, which can affect its solubility and interaction with molecular targets.
Uniqueness: 2,3,4,5,6-PENTAFLUORO-N-(4-PYRIDINYL)BENZAMIDE stands out due to its combination of a highly fluorinated benzene ring and a pyridine moiety. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5N2O/c13-7-6(8(14)10(16)11(17)9(7)15)12(20)19-5-1-3-18-4-2-5/h1-4H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVFHSJBPDGSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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